![molecular formula C6H13NO B3224488 (3-Aminocyclopentyl)methanol CAS No. 123288-54-0](/img/structure/B3224488.png)
(3-Aminocyclopentyl)methanol
Overview
Description
“(3-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is also known as ACPM. It has a molecular weight of 115.17 and is a synthetic intermediate useful for pharmaceutical synthesis .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) presented a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when complexed with CuCl, serves as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst system is notable for its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Selective Monomethylation of Anilines
Chen et al. (2017) explored the use of feedstock methanol as a green methylation reagent. Using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies as solid molecular catalysts, they achieved selective N-monomethylation of anilines under mild conditions. This process could be extended to the direct methylation of highly functionalized bioactive compounds, indicating potential applications in pharmaceuticals (Chen et al., 2017).
Influence on Lipid Dynamics in Biological Membranes
Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics. They demonstrated that methanol significantly accelerates the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in lipid bilayers. This finding is crucial for understanding the role of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(3-aminocyclopentyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDOKDLGGYIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.